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CAS No.: 500585-92-2
Cat. No.: B3142252
Get Quote
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Executive Summary

2,5-Dichloro-4-iodoaniline (CAS: 29632-46-6) is a high-value halogenated aniline derivative
extensively utilized as a regioselective building block in pharmaceutical and agrochemical
synthesis.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the
amino group (

) allows for amide coupling or Sandmeyer transformations, while the iodine atom at the para
position serves as a preferential site for palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki-Miyaura, Sonogashira) due to the weaker C-1 bond strength relative to the C-Cl bonds.

This guide provides a definitive spectroscopic reference for researchers, detailing the Nuclear
Magnetic Resonance (

NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required for rigorous structural
validation and quality control.

Material Synthesis & Sample Preparation
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To ensure spectroscopic data correlates with high-purity material, the following synthesis and
preparation context is provided. The data presented in this guide corresponds to material
synthesized via the regioselective iodination of 2,5-dichloroaniline.

Synthesis Protocol (Regioselective lodination)

e Precursor: 2,5-Dichloroaniline.[1][2]
o Reagents: Silver Sulfate (

) and lodine (
) in Dichloromethane (DCM) or Pyridinium lodochloride in Methanol.[1]

e Reaction Logic: The amino group activates the ring, directing electrophilic iodination to the
para position (C4).[1] The ortho position (C6) is sterically accessible but less favored under
controlled conditions due to the directing power of the amine and the steric bulk of the
adjacent chlorine at C5.[1]

 Purification: Column chromatography (Hexanes/Ethyl Acetate) to remove di-iodinated
byproducts or unreacted starting material.[1]

Sample State for Analysis: Brown/Tan solid; Melting Point 53-57 °C.[1][3]

Mass Spectrometry (MS) Analysis

The mass spectrum of 2,5-dichloro-4-iodoaniline is dominated by the characteristic isotope
patterns of chlorine and the lability of the iodine atom.

Isotope Pattern Analysis
The presence of two chlorine atoms (

and
) creates a distinct triplet pattern for the molecular ion (
).

e Molecular Formula:
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e Monoisotopic Mass (
): 286.87 Da[1]
o Expected Intensity Ratio (

):

(Calculated based on natural abundance of Cl).[1]

MS Data Table

m/z (lon) Identity Interpretation

Molecular lon (Base Peak in

mild ionization).[1] Contains

287
Isotope peak.[1] Contains
289
Isotope peak.[1] Contains
291
Loss of lodine.[1] Homolytic
160 SM -1+ 3% cleavage of the weak C-I bond.
[1]
Dehalogenation. Subsequent
125 $M-1-CI+$

loss of chlorine radical.[1]

Fragmentation Logic (Graphviz)
-1+ (127 Da)
Molecular lon [M]+ Weakest Bond Fragment [M-I]+ - Cl+ (35 Da Fragment [M-I-Cl]+ Ring Disassembly > Benzyne/Ring Fragments

Click to download full resolution via product page
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Figure 1: Primary fragmentation pathway observed in Electron Impact (El) mass spectrometry.

Infrared Spectroscopy (IR) Profiling

The IR spectrum validates the functional groups, specifically the primary amine and the
substitution pattern of the benzene ring.

IR Data Table

Wavenumber (

Vibration Mode Assighment & Notes

)

Primary Amine Stretching.
Typically appears as a doublet

3400 - 3300 (symmetric/asymmetric) in
solution, but may broaden in
solid state (KBr).

Aromatic C-H Stretch. Weak
3050 - 3000 intensity, typical for

halogenated arenes.

Amine Scissoring.[1]
1611 o _
Characteristic "Amine II" band.

Aromatic Ring Breathing.[1]
1550 - 1450 Skeletal vibrations of the

benzene ring.

Out-of-Plane Bending. Pattern
1000 - 800 indicative of isolated H atoms
(1,2,4,5-substitution).

Carbon-lodine Stretch. Often
~500 - 600 weak/obscured in fingerprint
region.[1]

Nuclear Magnetic Resonance (NMR)
Characterization
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NMR provides the most definitive structural proof.[1] The high symmetry of the 2,5-dichloro
substitution pattern simplifies the spectrum, but the iodine atom introduces significant chemical
shift perturbations (Heavy Atom Effect).

T . Structural
Multiplicity Integral Assignment .
Logic

Located between
Cland I.
Deshielded by
. the inductive
7.59 Singlet (s) 1H H3

effect of Cl and
the weak
deshielding/aniso

tropy of lodine.

Located between
Cl and

.[1] Significantly

shielded (upfield)
6.82 Singlet (s) 1H H6 due to the strong
mesomeric (+M)
electron donation

of the amino

group.[1]

Exchangeable
protons.[1]
Chemical shift
Broad Singlet (br varies with
4.11 2H
s) concentration
and solvent
(typically 3.5 -
4.5 ppm).[1]
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NMR Data (100 MHz, )

Shift (

ppm)

Carbon Type

Assignment

Mechanistic Insight

143.7

Quaternary (C-N)

C1

Deshielded by the
electronegative
Nitrogen atom (Ipso
effect).

138.9

Quaternary (C-CI)

C2/C5

Deshielded by
Chlorine.[1]

1371

Quaternary (C-CI)

C5/C2

Deshielded by
Chlorine.[1]

1181

Methine (C-H)

C3

Aromatic C-H.[1]

1153

Methine (C-H)

C6

Shielded by the ortho
amino group (+M
effect).[1]

81.6

Quaternary (C-I)

C4

Diagnostic Peak.[1]
Drastic upfield shift
due to the Heavy
Atom Effect (Spin-
orbit coupling) of
lodine.[1] This
confirms the presence

of lodine on the ring.

[1]

Structural Assignment Logic (Graphviz)
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2,5-Dichloro-4-iodoaniline
Structure

Amino Group (-NH2) lodine Atom (-1) Chlorine Atoms (-Cl)
Electron Donor (+M) Heavy Atom Effect Inductive Withdraw (-I)

Spin-Orbit Coupling Inductive Deshielding

H6 (6.82 ppm) C4 (81.6 ppm) H3 (7.59 ppm)
Shielded by ortho-NH2 Extreme Shielding (C-I) Deshielded by Cl/I

Click to download full resolution via product page

Figure 2: Correlation between substituent electronic effects and observed NMR chemical shifts.

Quality Control & Impurity Profiling

When analyzing 2,5-dichloro-4-iodoaniline, researchers should monitor for common
impurities using the data above:

» 2,5-Dichloroaniline (Starting Material): Look for a triplet/doublet pattern in

NMR (loss of symmetry) and lack of the C-1 peak at 81.6 ppm in

NMR.

 Di-iodinated species: If uncontrolled iodination occurs, a loss of the H3 singlet (7.59 ppm)
may be observed if the position is substituted.[1]

e Regioisomers: The presence of any doublets (coupling

Hz) in the aromatic region indicates the formation of ortho-iodinated products (e.g.,
substitution at C6), destroying the para-singlet pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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